molecular formula C8H8N4S B12980165 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine

Cat. No.: B12980165
M. Wt: 192.24 g/mol
InChI Key: GJLYRGJQENMHEE-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

4-methyl-5-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-6(13-8(9)12-5)7-10-3-2-4-11-7/h2-4H,1H3,(H2,9,12)

InChI Key

GJLYRGJQENMHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC=CC=N2

Origin of Product

United States

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